1,2-Bis(chloromethyl)benzene
Overview
Description
1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene or o-Xylylene dichloride, is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol . This compound is used in solid-phase synthesis of large combinatorial variations of fundamental peptide unit .
Synthesis Analysis
1,2-Bis(chloromethyl)benzene can be synthesized from benzenedimethanol by reaction with hydrogen chloride .
Molecular Structure Analysis
The IUPAC name for 1,2-Bis(chloromethyl)benzene is 1,2-bis(chloromethyl)benzene . The InChI representation is InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
. The Canonical SMILES representation is C1=CC=C(C(=C1)CCl)CCl
.
Chemical Reactions Analysis
The title compound, C8H8Cl2, used in the synthesis of many pharmaceutical intermediates, forms a three-dimensional network through chlorine-chlorine interactions in the solid-state .
Physical And Chemical Properties Analysis
1,2-Bis(chloromethyl)benzene is a white to light yellow crystal powder . It has a molecular weight of 175.05 g/mol . The XLogP3-AA value is 2.7 .
Scientific Research Applications
Summary of the Application
1,2-Bis(chloromethyl)benzene is used in the solid-phase synthesis of large combinatorial variations of fundamental peptide unit 1 . This process is crucial in the development of new peptides with potential therapeutic applications.
Results or Outcomes
2. Chloromethylation of Styrene in the Production of Ion-Exchange Resins and Merrifield Resins
Summary of the Application
1,2-Bis(chloromethyl)benzene is used in the chloromethylation of styrene, a critical step in the production of ion-exchange resins and Merrifield resins . These resins have wide applications in water treatment, chemical separation, and solid-phase peptide synthesis.
Methods of Application or Experimental Procedures
The chloromethylation of styrene is carried out under acidic conditions and with a ZnCl2 catalyst . The reaction is performed with care as it produces highly carcinogenic bis(chloromethyl) ether as a by-product .
Results or Outcomes
3. Synthesis of Hyper Cross-linked Polymers
Summary of the Application
1,2-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs) . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Methods of Application or Experimental Procedures
The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes
The extraordinary features of HCPs as compared to other polymers, make them promising candidates for solving environmental pollution and catalysis as well as energy crisis . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
4. Preparation of 4,4’-Bis(chloromethyl)biphenyl
Summary of the Application
1,2-Bis(chloromethyl)benzene is used as a reagent in the synthesis of 4,4’-Bis(chloromethyl)biphenyl . This compound is used in the synthesis of new double quaternary ammonium salts containing a biphenyl moiety, which have antimicrobial and antifungal activity .
Safety And Hazards
1,2-Bis(chloromethyl)benzene may be corrosive to metals. It is harmful if swallowed and causes severe skin burns and eye damage. It is fatal if inhaled and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .
Future Directions
properties
IUPAC Name |
1,2-bis(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGHNGKHRCJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052284 | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(chloromethyl)benzene | |
CAS RN |
612-12-4 | |
Record name | α,α′-Dichloro-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-bis(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-bis(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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